molecular formula C10H8BrNS B6163713 4-(bromomethyl)-3-phenyl-1,2-thiazole CAS No. 2101950-77-8

4-(bromomethyl)-3-phenyl-1,2-thiazole

Cat. No. B6163713
CAS RN: 2101950-77-8
M. Wt: 254.1
InChI Key:
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Description

4-(Bromomethyl)-3-phenyl-1,2-thiazole (BMT) is an organic compound with a thiazole ring that has a bromomethyl group attached to the fourth carbon of the ring. BMT is a useful compound for organic synthesis and has been used in a variety of laboratory experiments. It is also used in scientific research applications, as it has been found to have biochemical and physiological effects on various organisms.

Scientific Research Applications

4-(bromomethyl)-3-phenyl-1,2-thiazole has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds on organisms. This compound has also been used to study the effects of certain compounds on cell growth and development. Additionally, this compound has been used to study the effects of certain compounds on the immune system.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-phenyl-1,2-thiazole is not fully understood. However, it is believed that this compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. This compound may also interact with other molecules in the body, leading to various effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on various organisms. In humans, this compound has been found to have an anti-inflammatory effect, as well as an effect on the immune system. This compound has also been found to have an effect on cell growth and development, as well as an effect on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

The use of 4-(bromomethyl)-3-phenyl-1,2-thiazole in lab experiments has a number of advantages. This compound is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, this compound is a stable compound, making it suitable for long-term experiments.
However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound is a relatively reactive compound, which can lead to undesirable side reactions in some experiments.

Future Directions

The potential future directions for the use of 4-(bromomethyl)-3-phenyl-1,2-thiazole in scientific research are numerous. This compound could be used to study the effects of various compounds on cell growth and development, as well as the effects of certain compounds on the immune system. Additionally, this compound could be used to study the effects of certain compounds on the metabolism of various compounds. This compound could also be used to study the effects of various compounds on inflammation and other physiological processes. Finally, this compound could be used to study the effects of certain compounds on various disease states.

Synthesis Methods

4-(bromomethyl)-3-phenyl-1,2-thiazole can be synthesized through a variety of methods. One method involves reacting a thiazole ring with a bromomethyl group in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is then purified by column chromatography. Another method involves the reaction of a thiazole ring with a bromomethyl group in the presence of a palladium catalyst. The reaction is carried out in a solvent such as methanol, and the product is then purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-3-phenyl-1,2-thiazole involves the bromination of 3-phenyl-1,2-thiazole followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "3-phenyl-1,2-thiazole", "Bromine", "Formaldehyde", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 3-phenyl-1,2-thiazole", "In a round-bottom flask, add 3-phenyl-1,2-thiazole (1.0 g, 6.2 mmol), acetic acid (5 mL), and bromine (1.5 mL, 29.4 mmol).", "Stir the mixture at room temperature for 2 hours.", "Add sodium acetate (1.5 g, 18.5 mmol) to the mixture and stir for an additional 30 minutes.", "Pour the mixture into a separatory funnel and extract with dichloromethane (3 x 20 mL).", "Wash the organic layer with water (20 mL) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the intermediate 4-bromo-3-phenyl-1,2-thiazole (1.5 g, 85%) as a yellow solid.", "Step 2: Reaction with formaldehyde", "In a round-bottom flask, add the intermediate 4-bromo-3-phenyl-1,2-thiazole (1.0 g, 4.2 mmol), formaldehyde (0.5 mL, 6.3 mmol), and sodium hydroxide (0.5 g, 12.5 mmol) in water (10 mL).", "Stir the mixture at room temperature for 2 hours.", "Add hydrogen peroxide (0.5 mL, 6.3 mmol) to the mixture and stir for an additional 30 minutes.", "Pour the mixture into a separatory funnel and extract with dichloromethane (3 x 20 mL).", "Wash the organic layer with water (20 mL) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the final product 4-(bromomethyl)-3-phenyl-1,2-thiazole (0.8 g, 65%) as a yellow solid." ] }

CAS RN

2101950-77-8

Molecular Formula

C10H8BrNS

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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